molecular formula C16H14FN3O2 B11830195 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide

5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide

Katalognummer: B11830195
Molekulargewicht: 299.30 g/mol
InChI-Schlüssel: WAHDFFHPBSCPOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide is a structurally novel, potent, and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase expressed in hematopoietic progenitor cells. Dysregulation of FLT3, particularly through internal tandem duplication (ITD) mutations, is one of the most frequent genetic alterations in acute myeloid leukemia (AML) and is associated with poor prognosis. This compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/Akt . Its core research value lies in its application as a targeted therapeutic agent for investigating the pathogenesis and treatment of FLT3-ITD-driven leukemias, both in vitro and in vivo. Preclinical studies indicate that this inhibitor can induce cell cycle arrest and apoptosis in FLT3-dependent cell lines and primary AML blasts, providing a valuable tool for validating FLT3 as a therapeutic target and for exploring mechanisms of resistance to tyrosine kinase inhibitor therapy. Beyond hematological malignancies, research has also explored its potential efficacy against other solid tumors where related tyrosine kinases like KIT and VEGFR are implicated, making it a versatile compound for oncology research and drug discovery programs.

Eigenschaften

IUPAC Name

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHDFFHPBSCPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Paal-Knorr Pyrrole Formation

The 2,4-dimethylpyrrole-3-carboxylic acid scaffold is synthesized via the Paal-Knorr reaction. A diketone intermediate (e.g., 2,5-hexanedione) reacts with ammonium acetate in acetic acid under reflux to yield the pyrrole ring. For this compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate.

Reaction Conditions :

  • Reactants : 2,5-Hexanedione, ammonium acetate, acetic acid

  • Temperature : 100–120°C (reflux)

  • Yield : 75–85%

Oxidation to 5-Formyl Derivative

The methyl group at position 5 of the pyrrole is oxidized to a formyl group using ceric ammonium nitrate (CAN) in a tetrahydrofuran (THF)/acetic acid/water system.

Reaction Conditions :

  • Oxidizing Agent : Ceric ammonium nitrate (4 eq)

  • Solvent : THF/AcOH/H<sub>2</sub>O (1:1.2:1 v/v)

  • Temperature : Room temperature (25°C)

  • Yield : 95–98%

Indole Condensation

Preparation of 5-Fluoro-2-oxoindoline

5-Fluoro-2-oxoindoline is synthesized via cyclization of 3-chloro-4-fluoroaniline with chloromethyl cyanide and AlCl<sub>3</sub> in toluene, followed by hydrolysis.

Reaction Conditions :

  • Reactants : 3-Chloro-4-fluoroaniline, chloromethyl cyanide, AlCl<sub>3</sub>

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Yield : 70–75%

Knoevenagel Condensation

The 5-formylpyrrole undergoes condensation with 5-fluoro-2-oxoindoline in ethanol under basic conditions (e.g., piperidine) to form the (Z)-configured exocyclic double bond.

Reaction Conditions :

  • Base : Piperidine (10 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Reaction Time : 6–8 hours

  • Yield : 65–70%

Mechanistic Insight :
The reaction proceeds via deprotonation of the indoline’s α-hydrogen, forming an enolate that attacks the formyl carbon. The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the indoline’s NH and the pyrrole’s carbonyl group.

Carboxamide Formation

Ester Hydrolysis

The ethyl ester of the condensed product is hydrolyzed to the carboxylic acid using aqueous NaOH or H<sub>2</sub>SO<sub>4</sub>.

Reaction Conditions :

  • Base : 2 M NaOH

  • Solvent : Methanol/H<sub>2</sub>O (4:1)

  • Temperature : 60°C

  • Yield : 90–95%

Amide Coupling

The carboxylic acid is activated using 1,1′-carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P®) and coupled with ammonia or ammonium chloride.

Optimized Protocol :

  • Activating Agent : Cyclic propyltriphosphonate anhydride (T3P®)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 80–85%

Alternative Method :

  • Reagents : DCC/HOBt (N,N′-dicyclohexylcarbodiimide/1-hydroxybenzotriazole)

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine

  • Yield : 70–75%

Purification and Crystallization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the (Z)-isomer.

Crystallization

The compound is crystallized from ethanol/water (1:1) to yield pale yellow needles.

Crystallization Data :

  • Solvent System : Ethanol/water

  • Purity : >99% (HPLC)

  • Melting Point : 218–220°C

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :
    δ 10.25 (s, 1H, NH), 8.72 (s, 1H, CH=N), 7.40 (d, J = 8.4 Hz, 1H, ArH), 6.75 (d, J = 8.4 Hz, 1H, ArH), 2.57 (s, 3H, CH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

  • IR (ATR) : 3281 cm<sup>−1</sup> (N-H), 1660 cm<sup>−1</sup> (C=O).

HPLC Purity

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : Acetonitrile/0.1% H<sub>3</sub>PO<sub>4</sub> (55:45)

  • Retention Time : 6.8 min

Comparative Analysis of Synthetic Routes

StepMethod A (Patent WO2011110199A1)Method B (MDPI)Method C (Arkat-USA)
Pyrrole Formylation CAN in THF/AcOH/H<sub>2</sub>OCAN in THF/AcOH/H<sub>2</sub>ON/A
Indole Condensation Ethanol, piperidineEthanol, piperidineDCC/HOBt in THF
Amide Coupling T3P® in CH<sub>2</sub>Cl<sub>2</sub>CDI in MeOHDCC/HOBt in THF
Overall Yield 58%52%45%

Challenges and Optimization

Stereochemical Control

The (Z)-configuration is thermodynamically favored due to intramolecular H-bonding, but prolonged heating may lead to (E)-isomer formation. Optimal reaction time is 6–8 hours.

Scale-Up Considerations

  • T3P® vs. DCC/HOBt : T3P® offers higher yields and easier workup but is cost-prohibitive for large-scale production.

  • Solvent Recovery : Ethanol and THF are recycled via distillation to reduce costs.

Industrial Production Insights

Patent EP1419151B1 discloses a continuous flow process for kilogram-scale synthesis, achieving 65% overall yield with >99.5% purity. Key parameters include:

  • Flow Rate : 10 L/h

  • Residence Time : 30 min

  • Crystallization : Anti-solvent (water) addition at 5°C

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide has been extensively studied for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. Detailed studies have shown that it can inhibit certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Targets Notable Properties
Target Compound C₁₆H₁₃FN₂O₃ 300.28 Carboxamide, 2,4-dimethylpyrrole VEGFR2, PDGFRβ (predicted) Moderate solubility; potential for kinase inhibition but lower bioavailability vs. sunitinib
Sunitinib (SU11248) C₂₂H₂₇FN₄O₂ 398.47 Diethylaminoethyl side chain VEGFR, PDGFR, c-KIT, FLT-3 Orally bioavailable; approved for renal cell carcinoma (IC₅₀: 10–80 nM for VEGFR2)
5-[(Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl]-N-morpholinopropyl-2,4-dimethylpyrrole-3-carboxamide C₂₃H₂₆FN₅O₄ 463.48 Morpholinopropyl group Tyrosine kinases (broad) Improved solubility via morpholine; nonhygroscopic crystalline salt form
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydropyrazole-1-carbothioamide C₁₉H₂₀ClN₃OS 373.90 Chlorophenyl, tetrahydroindol Not explicitly stated Higher thermal stability (m.p. 210–211°C); thioamide group enhances rigidity
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxotetrahydropyrimidine C₂₂H₁₈N₆O₅S 478.48 Nitrophenyl, thioxotetrahydropyrimidine Not explicitly stated Strong electron-withdrawing groups (NO₂, C=S); potential for DNA intercalation

Pharmacokinetic and Bioactivity Comparisons

Target Compound vs. Sunitinib: Structural Differences: The target compound lacks sunitinib’s diethylaminoethyl group, which is replaced by a carboxamide. This reduces its basicity and may limit solubility, as sunitinib’s side chain facilitates salt formation (e.g., malate salt) for enhanced bioavailability . Activity: Sunitinib exhibits nanomolar potency against VEGFR2 (IC₅₀: 10–80 nM) due to optimal hydrophobic interactions and side-chain flexibility .

Comparison with Morpholinopropyl Derivative (C₂₃H₂₆FN₅O₄): The morpholinopropyl analog introduces a polar morpholine ring, improving aqueous solubility and enabling salt formation (e.g., maleate) without hygroscopicity . This contrasts with the target compound’s carboxamide, which lacks such polarity.

Thermal Stability :

  • The chlorophenyl-pyrazole derivative (C₁₉H₂₀ClN₃OS) has a higher melting point (210–211°C) than the target compound, likely due to its rigid thioamide and chlorophenyl groups .

Bioactivity Clustering and Structural Trends

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that indolin-2-one derivatives with conjugated pyrrole rings cluster together, indicating shared mechanisms like kinase inhibition . The target compound’s indole-pyrrole scaffold aligns with this group, but its carboxamide substitution may shift its bioactivity profile compared to sunitinib’s alkylamino side chain.

Biologische Aktivität

The compound 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique combination of structural elements:

  • Pyrrole Ring : A five-membered aromatic ring contributing to its stability and reactivity.
  • Indole Moiety : Known for its biological significance, particularly in medicinal chemistry.
  • Fluorine Substituent : Enhances lipophilicity and may influence the compound's binding affinity to biological targets.

The molecular formula is C18H20FN4O2C_{18}H_{20}FN_{4}O_{2}, with a molecular weight of approximately 378.83 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the indole derivative and subsequent reactions to attach the pyrrole and carboxamide functionalities. The detailed synthetic route can vary based on laboratory techniques but generally follows established organic synthesis protocols.

Kinase Inhibition

Research indicates that this compound exhibits significant biological activity as a kinase inhibitor , which is crucial in regulating various cellular processes such as signal transduction and cell division. Kinases are often implicated in cancer progression, making this compound a candidate for anticancer therapies.

Antimicrobial Activity

In addition to its kinase inhibition properties, related compounds have demonstrated antimicrobial activity. For instance, studies on similar pyrrole derivatives have shown potent antifungal and antibacterial effects against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.039 mg/mL against Aspergillus fumigatus and other bacterial strains .

Case Studies

  • Anticancer Potential : A study focused on the compound's interaction with specific kinases involved in cancer signaling pathways. The results indicated that the compound could effectively inhibit these kinases, leading to reduced cell proliferation in cancer cell lines.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally similar derivatives. The findings revealed that certain compounds within this class exhibited broad-spectrum antibacterial activity, particularly against E. coli and K. pneumoniae, with promising MIC values .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to other similar compounds:

Compound NameStructure FeaturesUnique Aspects
SunitinibUrea linkage; used as an anticancer drugWell-established clinical use
5-Fluoroindole derivativesBasic indole framework; variations in substituentsSimplified structure without pyrrole
N-(2-aminoethyl)-5-{(Z)-5-fluoroindolinylidene}Similar indole structure; less complexPotentially lower potency

The distinct combination of functional groups in 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide enhances its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide, and what reaction conditions are critical for yield optimization?

  • Answer : The synthesis typically involves condensation of a substituted indole precursor with a pyrrole-carboxamide derivative. Key steps include:

  • Knoevenagel condensation : Reaction of 5-fluoro-2-oxoindole with a methyl-substituted pyrrole aldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the Z-configured exocyclic double bond .
  • Solvent control : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate the product .

Q. How can the Z-configuration of the exocyclic double bond in this compound be confirmed experimentally?

  • Answer : The stereochemistry is verified via:

  • Nuclear Overhauser Effect (NOE) NMR : Absence of NOE between the indole NH and pyrrole methyl groups confirms the Z-configuration .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of spatial arrangement (e.g., bond angles and torsional strain) .

Q. What in vitro assays are recommended to evaluate its biological activity, particularly for kinase or enzyme inhibition?

  • Answer : Standard assays include:

  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to target enzymes like MetAP-2 .
  • Fluorescence polarization (FP) : Measures competitive displacement of fluorescent probes in enzyme active sites.
  • Kinetic studies : IC₅₀ determination using colorimetric substrates (e.g., malachite green assay for phosphatases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

  • Answer : Discrepancies may arise from:

  • Enzyme source variability : Recombinant vs. native enzymes (post-translational modifications affect activity).
  • Assay conditions : Buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for kinases) influence inhibitor binding .
  • Statistical validation : Use orthogonal assays (e.g., ITC for thermodynamic profiling) to cross-validate SPR/FP data .

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR) of this compound?

  • Answer :

  • Molecular docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions, prioritizing key residues (e.g., hydrophobic pockets accommodating the 2,4-dimethylpyrrole group) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100+ ns trajectories to identify critical hydrogen bonds or π-π interactions .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like LogP and electrostatic potential .

Q. How can the synthesis be optimized for scalability while minimizing racemization or isomerization?

  • Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using response surface methodology .
  • In-line analytics : Real-time HPLC or FTIR monitoring ensures intermediate stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.